molecular formula C18H22N4O2 B2844487 N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide CAS No. 2097913-45-4

N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide

Cat. No. B2844487
CAS RN: 2097913-45-4
M. Wt: 326.4
InChI Key: WKGPUGJKTXZVDR-UHFFFAOYSA-N
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Description

“N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide” is a small molecule inhibitor that has been studied in the context of its interaction with CDK12/CycK . It’s a complex compound that includes a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Specific synthesis methods for similar compounds have been reported, involving Buchwald–Hartwig amination .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction, with a resolution of 2.80 Å . The structure includes a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported, including Buchwald–Hartwig amination .

Scientific Research Applications

Sure! Here’s a comprehensive analysis of the scientific research applications of N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide:

Anticancer Research

N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide: has shown potential as an anticancer agent. Its structure allows it to inhibit specific enzymes and pathways critical for cancer cell proliferation. Studies have indicated that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development in cancer therapy.

Antimicrobial Applications

This compound has demonstrated significant antimicrobial properties. It can act against a variety of bacterial strains by disrupting their cell wall synthesis or interfering with essential metabolic pathways . The presence of the pyrazole moiety in its structure enhances its ability to penetrate bacterial cell membranes, making it effective against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Research has shown that N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce the activity of enzymes like cyclooxygenase (COX), which are involved in the inflammatory response . This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.

Antioxidant Activity

The compound has been studied for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells . This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various chronic diseases, including neurodegenerative disorders and cardiovascular diseases.

Antiviral Potential

N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide: has shown promise in antiviral research. It can inhibit the replication of certain viruses by targeting viral enzymes or interfering with viral entry into host cells . This makes it a potential candidate for the development of new antiviral drugs, especially in the context of emerging viral infections.

Neuroprotective Effects

Studies have indicated that this compound may have neuroprotective properties. It can protect neurons from damage caused by oxidative stress and inflammation . This is particularly relevant for neurodegenerative diseases such as Alzheimer’s and Parkinson’s, where oxidative stress and inflammation play a significant role in disease progression.

Antidiabetic Applications

Research has explored the potential of N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide in managing diabetes. It can enhance insulin sensitivity and reduce blood glucose levels by modulating specific metabolic pathways . This makes it a promising candidate for the development of new antidiabetic drugs.

Antiparasitic Activity

The compound has also been studied for its antiparasitic properties. It can inhibit the growth and replication of parasites such as Leishmania and Plasmodium species . This activity is crucial for developing new treatments for parasitic infections like leishmaniasis and malaria.

Mechanism of Action

This compound has been studied as an inhibitor of CDK12, a cyclin-dependent kinase that plays a key role in the coordination of transcription with elongation and mRNA processing . Inhibition of CDK12 can sensitize cancer cells to DNA-damaging reagents and DNA-repair inhibitors .

Future Directions

The potential of this compound and similar ones for therapeutic applications, particularly in cancer treatment, is a subject of ongoing research . The development of selective CDK2 inhibitors is a promising area for future exploration .

properties

IUPAC Name

N-[4-[2-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13(23)20-16-8-6-14(7-9-16)18(24)22-10-4-3-5-17(22)15-11-19-21(2)12-15/h6-9,11-12,17H,3-5,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGPUGJKTXZVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCC2C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide

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